Cas no 3010-56-8 (Benzenamine,N,N-diethyl-4-[2-(4-methylphenyl)diazenyl]-)

Benzenamine,N,N-diethyl-4-[2-(4-methylphenyl)diazenyl]- structure
3010-56-8 structure
Product Name:Benzenamine,N,N-diethyl-4-[2-(4-methylphenyl)diazenyl]-
CAS No:3010-56-8
MF:C17H21N3
MW:267.368743658066
CID:313799
PubChem ID:246939
Update Time:2025-04-19

Benzenamine,N,N-diethyl-4-[2-(4-methylphenyl)diazenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N,N-diethyl-4-[2-(4-methylphenyl)diazenyl]-
    • N,N-diethyl-4-[(4-methylphenyl)diazenyl]aniline
    • 4-< 4-Methyl-phenylazo> -N,N-diaethyl-anilin
    • 4'-Diaethylamino-4-methyl-azobenzol
    • 4-Diethylamino-4'-methyl-azobenzen
    • 4-Methyl-4'-diaethylamino-azobenzol
    • 4-p-Toluolazo-N.N-diaethyl-anilin
    • AC1L6J6W
    • AC1Q4TE8
    • AR-1K2036
    • N,N-Diaethyl-4-p-tolylazo-anilin
    • N,N-DIETHYL-4-(4-METHYLPHENYL)DIAZENYL-ANILINE
    • n,n-diethyl-4-[(e)-(4-methylphenyl)diazenyl]aniline
    • N,N-diethyl-4-p-tolylazo-aniline
    • NSC60603
    • NSC-60603
    • SCHEMBL9718490
    • SCHEMBL21042838
    • DTXSID70289385
    • 3010-56-8
    • Inchi: 1S/C17H21N3/c1-4-20(5-2)17-12-10-16(11-13-17)19-18-15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3/b19-18+
    • InChI Key: PLMSBTMZGPIOAZ-VHEBQXMUSA-N
    • SMILES: N(C1C=CC(=CC=1)/N=N/C1C=CC(C)=CC=1)(CC)CC

Computed Properties

  • Exact Mass: 267.17373
  • Monoisotopic Mass: 267.174
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 28Ų

Experimental Properties

  • Density: 1
  • Boiling Point: 413.2°C at 760 mmHg
  • Flash Point: 203.7°C
  • Refractive Index: 1.552
  • PSA: 27.96
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